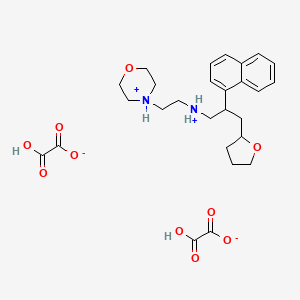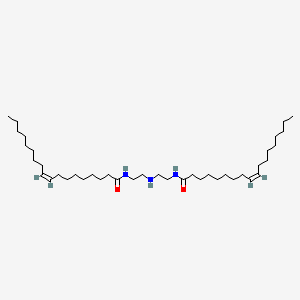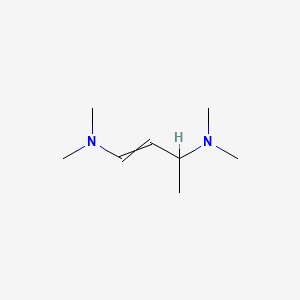
1-Butene-1,3-diamine, N,N,N',N'-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C8H18N2This compound is characterized by the presence of two amine groups attached to a butene backbone, with each amine group being substituted with two methyl groups .
Preparation Methods
The synthesis of 1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- typically involves the reaction of 1,4-dichlorobutene with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides
Scientific Research Applications
1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- can be compared with similar compounds such as:
N,N,N’,N’-Tetramethyl-1,4-butanediamine: Similar structure but with a different position of the double bond.
N,N,N’,N’-Tetramethylethylenediamine: A shorter chain analogue with similar amine substitutions.
N,N,N’,N’-Tetramethylbenzidine: A structurally different compound with similar amine substitutions .
These comparisons highlight the unique structural features and reactivity of 1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl-.
Properties
CAS No. |
17336-84-4 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N-tetramethylbut-1-ene-1,3-diamine |
InChI |
InChI=1S/C8H18N2/c1-8(10(4)5)6-7-9(2)3/h6-8H,1-5H3 |
InChI Key |
DOJGJJJBWVDGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CN(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


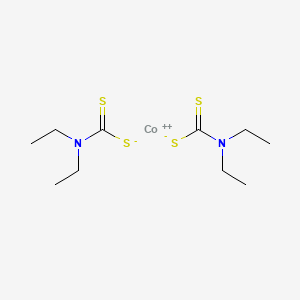
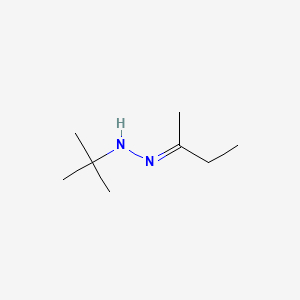
![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
![5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)
![2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron](/img/structure/B13736892.png)
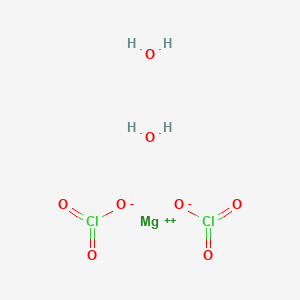
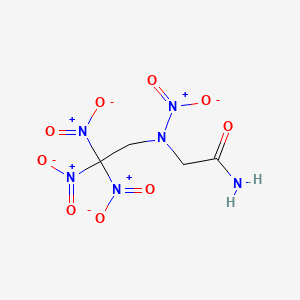

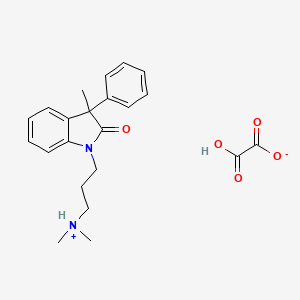
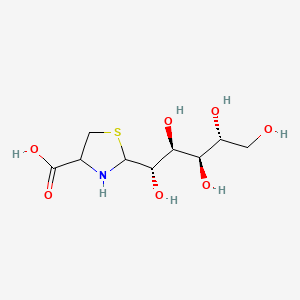
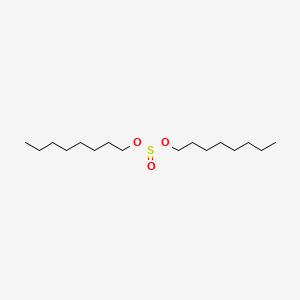
![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
